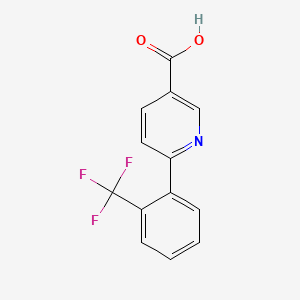

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Description

Properties

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBVLYLUPBKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647041 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726136-58-9 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid: A Technical Guide for Drug Development Professionals

In the intricate journey of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. Poor solubility can lead to a cascade of challenges, including low bioavailability, formulation difficulties, and ultimately, the failure of a promising therapeutic candidate. This in-depth technical guide focuses on 6-(2-(Trifluoromethyl)phenyl)nicotinic acid, a heterocyclic molecule with potential applications in medicinal chemistry. We will explore its solubility profile in organic solvents, the underlying physicochemical principles, and provide robust, field-proven methodologies for its accurate determination.

The Critical Role of Solubility in Pharmaceutical Sciences

The oral bioavailability of a drug is intrinsically linked to its solubility and permeability.[1] For an API to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Consequently, a comprehensive understanding of an API's solubility in various solvent systems is paramount during preformulation studies. This knowledge informs the selection of appropriate formulation strategies, such as salt formation, co-solvency, or the use of amorphous solid dispersions, to enhance the dissolution rate and subsequent absorption.[2]

Physicochemical Properties of this compound

A thorough analysis of a molecule's physicochemical properties is the first step in predicting its solubility behavior. The structure of this compound, featuring a pyridine ring, a carboxylic acid group, and a trifluoromethylphenyl substituent, presents a unique combination of polar and non-polar characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [3][4] |

| Molecular Weight | 191.11 g/mol | [4] |

| Melting Point | 193-197 °C | [3] |

| pKa (Predicted) | 2.96 ± 0.10 | [3] |

| Appearance | Pale Beige to Light Brown Solid | [3] |

The acidic nature of the carboxylic acid group (predicted pKa of 2.96) suggests that the solubility of this compound will be highly dependent on the pH of the medium.[3] In its ionized form (at pH > pKa), the molecule will exhibit greater aqueous solubility. Conversely, in its neutral form (at pH < pKa), it will be more lipophilic and likely more soluble in organic solvents. The high melting point indicates strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Understanding Solubility in Organic Solvents: A Predictive and Qualitative Approach

Qualitative Observations:

-

This compound is reported to be slightly soluble in methanol and acetonitrile.[3]

-

A structural isomer, 4-(Trifluoromethyl)nicotinic acid , is also described as slightly soluble in DMSO and methanol.[5]

Insights from the Parent Compound (Nicotinic Acid):

A study on the solubility of nicotinic acid in various organic solvents provides a valuable framework for understanding the potential behavior of its derivatives.[6] The mole fraction equilibrium solubility of nicotinic acid at 298.15 K follows the order:

Dimethyl sulfoxide (DMSO) >> Ethanol > Water > Acetone > Diethyl ether > Acetonitrile [6]

This trend is primarily dictated by the polarity and polarizability of the solvent.[6] The high solubility in DMSO, a highly polar and polarizable solvent, suggests strong interactions with the nicotinic acid molecule.

The Influence of the 2-(Trifluoromethyl)phenyl Group:

The introduction of the bulky and lipophilic 2-(trifluoromethyl)phenyl group is expected to significantly alter the solubility profile compared to the parent nicotinic acid. This substituent will increase the overall lipophilicity of the molecule, likely leading to:

-

Decreased solubility in polar protic solvents like water and ethanol.

-

Increased solubility in non-polar and moderately polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone.

The trifluoromethyl group, with its strong electron-withdrawing nature, will also influence the acidity of the carboxylic acid, which in turn affects its solubility in different pH environments.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Here, we provide a detailed, self-validating protocol for this critical experiment.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume of the desired organic solvent (e.g., methanol, acetonitrile, DMSO, ethyl acetate, dichloromethane) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8] The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

For more effective separation, centrifuge the vials at a controlled temperature.[7]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, use a syringe equipped with a solvent-resistant filter (e.g., 0.22 µm PTFE).

-

Dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Caption: Workflow for the Shake-Flask Solubility Determination.

Quantitative Analysis: HPLC and UV-Vis Method Development

Accurate quantification of the dissolved this compound is crucial for obtaining reliable solubility data. Both High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are suitable techniques.

HPLC Method Development

Reverse-phase HPLC is the method of choice for its specificity and sensitivity.

Starting HPLC Parameters:

-

Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[9]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic buffer will ensure the carboxylic acid is in its neutral form, leading to better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance. For aromatic carboxylic acids, this is typically in the range of 230-280 nm.[2] A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Method Validation: The developed HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]

UV-Vis Spectrophotometry Method Development

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to identify the wavelength of maximum absorbance (λmax).[11]

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and pass through the origin.[12]

-

Analyze Samples: Measure the absorbance of the diluted supernatant from the shake-flask experiment at λmax and use the calibration curve to determine the concentration.

It is crucial to ensure that the solvent itself does not absorb significantly at the chosen wavelength and that there are no interfering impurities.

Caption: Analytical Workflows for Solubility Quantification.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents is not yet established in the literature, a comprehensive understanding of its physicochemical properties and the solubility of its parent compound, nicotinic acid, allows for a reasoned prediction of its behavior. This guide provides the necessary theoretical framework and detailed, actionable protocols for researchers to experimentally determine the solubility of this and other novel APIs. By employing the robust shake-flask method coupled with a validated HPLC or UV-Vis quantification technique, drug development professionals can generate the high-quality data essential for making informed decisions in the formulation and advancement of new therapeutic agents.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 65, 9-14. [Link]

-

Gonçalves, L. S., & da Piedade, M. E. M. (2008). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 53(11), 2631-2634. [Link]

-

Reddy, B. V., & Reddy, K. V. N. S. (2014). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 5(10), 4349. [Link]

-

Tiefenbacher, K., & Wissiack, R. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Analytica Chimica Acta, 422(2), 225-233. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]

-

Barla, A., & Sahoo, S. K. (2020). Development and Validation of RP-HPLC Method for the Estimation of Nilotinib in Bulk and Pharmaceutical Dosage form. International Journal of Pharmaceutical Investigation, 10(3), 356. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

-

Li, Y., et al. (2023). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. Foods, 12(15), 2849. [Link]

-

PASCO Scientific. (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

El-Gendy, M. A., et al. (2023). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Analytical Methods, 15(42), 5431-5440. [Link]

-

Glomme, A., & März, J. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 525-531. [Link]

-

Hülsemann, J., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 809(2), 229-234. [Link]

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 4. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. jpionline.org [jpionline.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Amide and Ester Derivatives from 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a key building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This application note provides detailed protocols and the underlying scientific rationale for the synthesis of common derivatives, specifically amides and esters, from this versatile starting material. The methodologies described herein are designed to be robust and adaptable for the generation of libraries of compounds for further biological evaluation.

Synthesis of Key Derivatives: A Strategic Overview

The carboxylic acid moiety of this compound is the primary handle for derivatization. The two most common and synthetically straightforward transformations are the formation of amides and esters. These reactions are well-established and allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Amide Synthesis via Amide Coupling Reactions

The formation of an amide bond is a cornerstone of medicinal chemistry. Direct reaction of a carboxylic acid with an amine is generally not feasible and requires the activation of the carboxyl group. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Mechanism and Rationale:

Amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and an additive like HOBt (Hydroxybenzotriazole), are employed to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. The choice of coupling reagent and base (typically a non-nucleophilic amine like triethylamine or diisopropylethylamine) is crucial to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.[2]

Detailed Protocol: General Procedure for Amide Synthesis

-

Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add the desired amine (1.1 eq), a coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl or saturated NH4Cl solution), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to afford the desired amide.[3]

Table 1: Examples of Amide Derivatives Synthesized from this compound

| Amine | Coupling Reagent | Base | Solvent | Typical Yield (%) |

| Aniline | HATU | DIPEA | DMF | 85-95 |

| Benzylamine | EDC/HOBt | TEA | DCM | 80-90 |

| Morpholine | T3P | Pyridine | DCM | 88-96 |

| N-Methylpiperazine | BOP | DIPEA | DMF | 82-92 |

Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflow for Amide Synthesis

Sources

Application Notes and Protocols for 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 6-Aryl Nicotinic Acid Scaffold

The nicotinic acid moiety, a fundamental component of vitamin B3, plays a crucial role in cellular metabolism through its conversion to the coenzymes NAD and NADP.[1][2][3] In medicinal chemistry, the nicotinic acid scaffold has been extensively explored as a privileged structure for targeting a wide range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes.[4] The introduction of a substituted phenyl ring at the 6-position, coupled with a trifluoromethyl group, as in 6-(2-(trifluoromethyl)phenyl)nicotinic acid, offers a powerful strategy for developing novel therapeutics. The trifluoromethyl group is particularly valuable for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[5] This document provides a detailed guide to the potential applications and experimental protocols for utilizing this compound in drug discovery programs.

Physicochemical Properties and Synthesis

The successful application of any chemical scaffold begins with a thorough understanding of its physical properties and a reliable synthetic route.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₃NO₂ | N/A |

| Molecular Weight | 267.21 g/mol | N/A |

| Appearance | White to off-white powder | [6] |

| Melting Point | 193-197 °C | [6] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. | General Knowledge |

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

This protocol describes a general and widely applicable method for the synthesis of the title compound from commercially available starting materials. The Suzuki-Miyaura cross-coupling is a robust and high-yielding reaction for the formation of C-C bonds.

Reaction Scheme:

Materials:

-

6-chloronicotinic acid

-

2-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask, add 6-chloronicotinic acid (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Hypothetical Application: Targeting Kinase Signaling in Oncology

The 6-aryl nicotinic acid scaffold is a versatile starting point for the development of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hinge-binding motif, while the carboxylic acid can be functionalized to form amides, esters, or other groups that can interact with the solvent-exposed region of the kinase active site. The 2-(trifluoromethyl)phenyl group can be directed towards a hydrophobic pocket.

Workflow for Kinase Inhibitor Development

Caption: Workflow for developing kinase inhibitors from the 6-aryl nicotinic acid scaffold.

Protocol 2: Synthesis of an Amide Library for Kinase Screening

This protocol outlines the parallel synthesis of a small library of amides from this compound for initial kinase screening.

Materials:

-

This compound

-

A diverse set of primary and secondary amines

-

(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

96-well reaction block

Procedure:

-

Prepare a stock solution of this compound in DMF (e.g., 0.1 M).

-

In each well of the 96-well reaction block, add the stock solution of the acid (1.0 eq).

-

Add a stock solution of a unique amine to each well (1.1 eq).

-

Add a stock solution of BOP reagent (1.2 eq) to each well.

-

Add a stock solution of DIPEA (2.0 eq) to each well.

-

Seal the reaction block and shake at room temperature for 16-24 hours.

-

After the reaction is complete, quench with water and extract with ethyl acetate.

-

The organic layer containing the amide product can be directly used for primary screening after concentration and redissolution in DMSO.

Hypothetical Kinase Inhibition Data

The following table represents hypothetical data from a primary screen of a small amide library against a panel of cancer-related kinases.

| Compound ID | Amine Moiety | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |

| Lead-001 | 4-Anilino-piperidine | 50 | >10,000 | 1,200 |

| Lead-002 | 3-Methoxy-aniline | 8,500 | 250 | >10,000 |

| Lead-003 | Cyclohexylamine | >10,000 | >10,000 | >10,000 |

| Lead-004 | Morpholine | >10,000 | 9,800 | 7,500 |

From this hypothetical data, Lead-001 and Lead-002 would be identified as "hits" for Kinase A and Kinase B, respectively, and would be prioritized for further investigation and lead optimization.

Mechanism of Action: GPR109A Agonism for Dyslipidemia

Nicotinic acid is a well-established therapeutic agent for treating dyslipidemia, primarily through its action as an agonist of the G protein-coupled receptor GPR109A (also known as HM74A).[4] This agonism leads to a decrease in free fatty acids in the plasma, subsequently reducing the liver's production of triglycerides and very-low-density lipoprotein (VLDL), and ultimately low-density lipoprotein (LDL).[4][7] Furthermore, it increases high-density lipoprotein (HDL) levels.[7] The this compound scaffold can be explored for the development of novel GPR109A agonists with potentially improved side-effect profiles, such as reduced flushing.

Signaling Pathway of GPR109A Activation

Caption: Simplified signaling pathway of GPR109A activation leading to reduced lipolysis.

Protocol 3: In Vitro GPR109A Activation Assay

This protocol describes a cell-based assay to determine the potency of this compound and its derivatives as GPR109A agonists by measuring changes in cyclic AMP (cAMP) levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR109A

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

Test compounds (dissolved in DMSO)

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Seed the GPR109A-expressing cells in a 96-well plate and incubate overnight.

-

Prepare a serial dilution of the test compounds in assay buffer.

-

Aspirate the culture medium and add assay buffer containing IBMX to the cells. Incubate for 15-30 minutes.

-

Add the serially diluted test compounds to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylate cyclase.

-

Incubate the plate at 37 °C for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Calculate the EC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for medicinal chemistry and drug discovery. Its synthesis is readily achievable through standard cross-coupling methodologies, and its structure offers multiple points for diversification to create libraries for screening against various biological targets. The illustrative applications in kinase inhibition and GPR109A agonism highlight the potential of this scaffold in oncology and metabolic diseases. Future work should focus on the synthesis and screening of diverse libraries derived from this core structure to uncover novel biological activities and develop next-generation therapeutics.

References

- Journal of Organic and Pharmaceutical Chemistry. (2024).

- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2.

- ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid.

- ResearchGate. (n.d.). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

- Council for Responsible Nutrition. (2013).

- MedchemExpress. (n.d.). 6-(Trifluoromethyl)nicotinic acid.

- Fluorochem. (n.d.). Exploring 6-(Trifluoromethyl)

- World Anti-Doping Agency. (2019). The Prohibited List.

- National Center for Biotechnology Information. (2024). Vitamin B3.

- Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-13.

- Wikipedia. (n.d.). Nicotinic acid.

- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of Lipid Research, 46(8), 1573-1574.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)

- Gasperi, V., et al. (2020).

- Linus Pauling Institute. (2018). Niacin.

Sources

- 1. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 7. crnusa.org [crnusa.org]

Application Notes and Protocols for Amide Coupling with 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules.[1][2] While numerous methods exist for this transformation, the coupling of sterically hindered substrates, such as 6-(2-(trifluoromethyl)phenyl)nicotinic acid, presents a significant synthetic challenge.[3][4][5] The bulky ortho-trifluoromethylphenyl group can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to sluggish reactions and diminished yields.

This comprehensive guide provides a detailed experimental procedure for the successful amide coupling of this compound. We will delve into the rationale behind the selection of reagents and conditions, offering a robust protocol that addresses the inherent steric and electronic challenges of this substrate. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of amides derived from this important building block.

Understanding the Core Reaction: The Mechanism of Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1][7] Modern amide coupling protocols primarily rely on in-situ activation using a variety of coupling reagents.

Commonly employed coupling reagents fall into several classes, including carbodiimides (e.g., EDC, DCC, DIC)[6][8][9], aminium/uronium salts (e.g., HATU, HBTU)[6][7], and phosphonium salts (e.g., PyBOP).[7] These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an activated ester, which is then readily attacked by the amine to furnish the desired amide.[1][6][9]

To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[6][7][8] These additives trap the initial activated intermediate to form a more stable but still highly reactive activated ester.

Strategic Selection of Reagents for a Hindered Substrate

Given the steric hindrance posed by the 2-(trifluoromethyl)phenyl substituent on the nicotinic acid, a powerful coupling reagent is essential to drive the reaction to completion. For this application, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) .

Why HATU?

-

High Reactivity: HATU is an aminium-based coupling reagent derived from HOAt.[6][7] It is known for its high reactivity and efficiency, particularly in challenging couplings involving sterically hindered acids or poorly nucleophilic amines.[8]

-

Reduced Side Reactions: The incorporation of the HOAt moiety within the HATU structure helps to minimize side reactions and racemization, ensuring the formation of the desired amide product with high fidelity.[7]

The Role of DIPEA:

-

Non-Nucleophilic Base: DIPEA is a sterically hindered tertiary amine that acts as a proton scavenger, neutralizing the hexafluorophosphate salt of HATU and the carboxylic acid. Its bulky nature prevents it from competing with the primary or secondary amine as a nucleophile.[6]

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the amide coupling of this compound.

Figure 1. General experimental workflow for the amide coupling reaction.

Detailed Step-by-Step Protocol

This protocol provides a general procedure that may require optimization based on the specific amine used.

Materials and Reagents:

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Carboxylic acid substrate |

| Amine (primary or secondary) | 1.0 - 1.2 | Nucleophile |

| HATU | 1.1 - 1.3 | Coupling reagent |

| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |

| Anhydrous Dimethylformamide (DMF) | - | Aprotic polar solvent |

| Ethyl Acetate | - | Extraction solvent |

| 1 M Hydrochloric Acid (HCl) | - | Aqueous wash |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Aqueous wash |

| Brine | - | Aqueous wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | Drying agent |

| Silica Gel | - | Stationary phase for chromatography |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).

-

Solvent Addition: Dissolve the starting materials in anhydrous DMF (approximately 0.1-0.5 M concentration with respect to the carboxylic acid).

-

Base Addition: Add DIPEA (2.0-3.0 equiv.) to the reaction mixture and stir for 5-10 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Coupling Reagent Addition: Add HATU (1.1-1.3 equiv.) portion-wise to the cooled solution. A color change may be observed.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench by the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Aqueous Washes: Combine the organic layers and wash successively with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization to afford the pure product.[10]

Mechanism of HATU-Mediated Amide Coupling

The following diagram illustrates the key steps in the HATU-mediated amide coupling reaction.

Figure 2. Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider increasing the equivalents of HATU and DIPEA. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may also improve conversion, but this should be done cautiously to avoid potential side reactions.

-

Presence of Starting Material: Incomplete reactions can be due to insufficient reaction time or deactivation of the coupling reagent by moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

-

Side Products: The formation of an N-acylurea byproduct can sometimes occur, especially with carbodiimide-based coupling reagents.[7][11] The use of HATU generally minimizes this issue. Purification by column chromatography is typically effective at removing such impurities.[10]

-

Purification: The polarity of the resulting amide will dictate the appropriate solvent system for chromatography or recrystallization.[12]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

HATU and other aminium/uronium salts can be hazardous; consult the Safety Data Sheet (SDS) before use.[13]

-

DIPEA is a corrosive and flammable liquid. Handle with care.

-

DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

By following this detailed protocol and considering the underlying chemical principles, researchers can confidently and efficiently synthesize amides from the sterically challenging this compound, facilitating the advancement of their drug discovery and development programs.

References

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Sha, C., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances, 13(10), 6543-6548. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Retrieved from [Link]

- Seibert, H. F., Szabo, L. J., & Wyeno, J. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S. Patent and Trademark Office.

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Retrieved from [Link]

-

Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]

-

Bode, J. W. (2025, August 9). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. Retrieved from [Link]

-

Bode, J. W. (2015). The synthesis of sterically hindered amides. Chimia, 69(9), 517–521. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, August 3). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

-

Kumar, V., et al. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1234567. Retrieved from [Link]

- Bassler, P., et al. (2003). U.S. Patent No. 7,022,844 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(9), 517-521. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

- 13. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]

Application Notes and Protocols for 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid: A Multifunctional Additive for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a synthetic organic compound that merges the well-characterized nicotinic acid scaffold with a trifluoromethylphenyl moiety. While direct literature on this specific molecule is nascent, its structural components suggest a high potential for multifaceted biological activity, making it a compelling candidate for investigation in drug discovery and development. The nicotinic acid core is known for its role as a G-protein-coupled receptor 109A (GPR109A) agonist and a precursor to essential coenzymes NAD and NADP. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, bioavailability, and target binding affinity.[1] This document provides a hypothesis-driven guide for researchers to explore the utility of this compound as a multifunctional additive in various therapeutic areas. We present detailed protocols for assessing its potential as a GPR109A modulator, an anti-inflammatory agent, a cytotoxic agent for cancer research, and for profiling its drug-like properties.

Introduction: Rationale for a Multifunctional Profile

The concept of a "multifunctional additive" in a biological context implies that a single molecular entity can elicit multiple, distinct, and potentially beneficial pharmacological effects. The unique structure of this compound provides a strong rationale for investigating such a profile.

-

The Nicotinic Acid Core: As a derivative of nicotinic acid (Vitamin B3), the compound is structurally poised to interact with biological pathways associated with its parent molecule. The most prominent of these is the activation of GPR109A, a receptor with known anti-inflammatory and lipid-modulating effects.[2][3]

-

The Trifluoromethylphenyl Substituent: The inclusion of a trifluoromethyl group on the phenyl ring is a strategic modification in medicinal chemistry. This group is known to increase metabolic stability by blocking sites of oxidation by cytochrome P450 (CYP) enzymes.[1] Furthermore, its electron-withdrawing nature can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.[4] The phenyl ring itself provides a scaffold for further functionalization and can contribute to interactions with target proteins.

Based on these structural features, we propose a multi-pronged investigational approach for this compound, focusing on its potential as a modulator of GPR109A signaling, an anti-inflammatory agent, and an anti-cancer agent. Additionally, we outline protocols for assessing its basic pharmacokinetic properties, a critical step in early-stage drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This information is crucial for proper handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₃NO₂ | PubChem CID: 2777551 |

| Molecular Weight | 267.21 g/mol | PubChem CID: 2777551 |

| Appearance | White to off-white solid | Generic supplier data |

| Solubility | Soluble in DMSO and methanol | Generic supplier data |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem CID: 2777551 |

Proposed Applications and In Vitro Protocols

This section details the hypothesized applications of this compound and provides step-by-step protocols for their in vitro validation.

GPR109A Agonism: A Potential Anti-inflammatory and Metabolic Modulator

Causality: Nicotinic acid is a known agonist of GPR109A, a receptor expressed in adipocytes and immune cells. Activation of GPR109A in immune cells has been shown to mediate anti-inflammatory effects.[2] The structural similarity of this compound to nicotinic acid suggests it may also act as a GPR109A agonist.

Experimental Workflow:

Caption: Workflow for GPR109A Agonist Characterization.

Protocol 3.1.1: GPR109A Radioligand Binding Assay

This protocol determines the binding affinity of the test compound to GPR109A by measuring its ability to displace a radiolabeled ligand.

-

Cell Culture: Use a cell line stably expressing human GPR109A (e.g., HEK293-GPR109A).

-

Membrane Preparation: Homogenize cells in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, [³H]-nicotinic acid (as the radioligand), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.

-

Scintillation Counting: Add scintillation fluid to the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀ value.

Protocol 3.1.2: cAMP Accumulation Assay

This functional assay measures the activation of the Gαi signaling pathway downstream of GPR109A activation.

-

Cell Culture: Plate GPR109A-expressing cells in a 96-well plate.

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Compound Treatment: Concurrently treat the cells with varying concentrations of this compound.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC₅₀ value.

Anti-inflammatory Activity: Beyond GPR109A

Causality: The trifluoromethylphenyl moiety is present in several anti-inflammatory drugs. This suggests that this compound may possess anti-inflammatory properties independent of or synergistic with GPR109A activation.

Experimental Workflow:

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Protocol 3.2.1: Cytotoxicity Assessment in Macrophages (MTT Assay)

It is essential to first determine the non-toxic concentration range of the compound.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 hours.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3.2.2: Inhibition of Nitric Oxide Production

-

Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-treated control.

Protocol 3.2.3: Measurement of Pro-inflammatory Cytokines

-

Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the nitric oxide assay.

-

ELISA: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using commercially available ELISA kits.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-treated control.

Anti-Cancer Potential: Cytotoxicity in Cancer Cell Lines

Causality: Nicotinic acid derivatives have been investigated for their anti-cancer properties.[6] The addition of the trifluoromethylphenyl group could enhance this potential activity.

Protocol 3.3.1: Cancer Cell Viability (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on various cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay: Perform the MTT assay as described in Protocol 3.2.1.

-

Data Analysis: Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each cell line and time point.[7]

Early ADME-Tox Profiling

Causality: Early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is crucial in drug development. The trifluoromethyl group is known to affect these properties.

Experimental Workflow:

Caption: Early ADME-Tox Profiling Workflow.

Protocol 3.4.1: Cytochrome P450 Inhibition Assay

This assay determines the potential of the compound to inhibit major CYP enzymes, which can lead to drug-drug interactions.

-

Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of this compound.

-

Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

-

Data Analysis: Calculate the IC₅₀ value for each CYP isoform.[8][9]

Protocol 3.4.2: hERG Channel Blockade Assay

This assay assesses the compound's potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.

-

Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Patch Clamp Electrophysiology: Use manual or automated patch-clamp techniques to measure the hERG channel current in the presence of varying concentrations of the test compound.

-

Data Analysis: Determine the IC₅₀ value for hERG channel blockade.[10][11]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its hybrid structure suggests a range of potential biological activities that are highly relevant to current therapeutic needs. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate its multifunctional properties. By exploring its effects on GPR109A, inflammatory pathways, cancer cell viability, and key ADME-Tox parameters, the scientific community can begin to unlock the full potential of this intriguing molecule and pave the way for its potential development as a novel therapeutic agent.

References

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved January 26, 2026, from [Link]

- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.

-

U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 26, 2026, from [Link]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 26, 2026, from [Link]

- An, F., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 593.

- Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.

- Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 844-853.

-

U.S. National Library of Medicine. (n.d.). MTT Cell Viability Assays. In Assay Guidance Manual. Retrieved January 26, 2026, from [Link]

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- Sahu, R. P., et al. (2013). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. The Journal of biological chemistry, 288(24), 17631-17642.

-

Evotec. (n.d.). hERG Safety. Retrieved January 26, 2026, from [Link]

- Kaur, M., et al. (2019). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current drug discovery technologies, 16(3), 263-273.

- Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271-1280.

- Sridhar, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules (Basel, Switzerland), 27(19), 6649.

-

PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. Retrieved January 26, 2026, from [Link]

- Thangapazham, R., et al. (2016). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Oncotarget, 7(45), 73568-73581.

- Salyer, A. E. D., et al. (2016). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PloS one, 11(10), e0164224.

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved January 26, 2026, from [Link]

- Gomeni, R., et al. (2022). A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. PLoS biology, 20(5), e3001630.

-

U.S. Food and Drug Administration. (2017). Assessment of Abuse Potential of Drugs: Guidance for Industry. Retrieved January 26, 2026, from [Link]

- Atici, S., et al. (2013). Principles of laboratory assessment of drug abuse liability and implications for clinical development. Psychopharmacology, 226(1), 1-12.

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 26, 2026, from [Link]

- Rahman, H., et al. (2015). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Ancient science of life, 34(4), 229-232.

- Sankar, R., et al. (2016). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of biological chemistry, 291(14), 7469-7482.

- Zhang, Y., et al. (2014). Novel role of GPR109A in thymic regulatory T cell development. The Journal of immunology, 193(3), 1221-1229.

- Wang, Y., et al. (2022). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy.

-

BioPharma Services Inc. (n.d.). Human Abuse Liability (HAL) Studies at BioPharma Services Phase 1 Clinic. Retrieved January 26, 2026, from [Link]

- Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. The Journal of biological chemistry, 278(11), 9869-9874.

- Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(17), 4802-4806.

-

Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved January 26, 2026, from [Link]

- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Wu, Y., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules (Basel, Switzerland), 25(5), 1106.

-

ResearchGate. (n.d.). Novel role of GPR109A in thymic regulatory T cell development. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. Retrieved January 26, 2026, from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 26, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

Application Notes and Protocols: 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Heterocycles

The incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and bioavailability.[1] Fused heterocyclic systems, such as pyridopyrimidines, are privileged structures in drug discovery, appearing in a wide array of approved therapeutics. This guide provides detailed protocols for the utilization of 6-(2-(trifluoromethyl)phenyl)nicotinic acid as a versatile starting material for the synthesis of novel, fluorinated heterocycles with high potential for biological activity.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈F₃NO₂ | |

| Molecular Weight | 283.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 193-197 °C | [2] |

Synthetic Pathway Overview: From Nicotinic Acid to Fused Heterocycles

Direct cyclization of this compound into complex heterocycles is challenging due to the inherent electronic properties of the pyridine ring. A more robust and versatile strategy involves a multi-step approach that activates the pyridine ring for subsequent elaboration. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Pyrido[2,3-d]pyrimidin-4-one Derivatives

This section details the three-step synthesis of a novel pyrido[2,3-d]pyrimidin-4-one derivative from this compound.

Step 1: N-Oxide Formation

Causality: The pyridine ring is electron-deficient, making it resistant to electrophilic substitution. Oxidation of the pyridine nitrogen to an N-oxide introduces electron density into the ring, activating the C2 and C4 positions for nucleophilic attack. This activation is crucial for the subsequent amination step.[3]

Protocol 1: Synthesis of this compound N-oxide

| Reagent | Molar Eq. | MW | Amount |

| 6-(2-(CF₃)phenyl)nicotinic acid | 1.0 | 283.21 | 10.0 g |

| m-Chloroperoxybenzoic acid (m-CPBA) | 1.2 | 172.57 | 7.3 g |

| Dichloromethane (DCM) | - | - | 200 mL |

Procedure:

-

To a stirred solution of this compound (10.0 g, 35.3 mmol) in dichloromethane (200 mL) at 0 °C, add m-chloroperoxybenzoic acid (7.3 g, 42.4 mmol) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the N-oxide as a white solid.

Step 2: Amination of the Pyridine Ring

Causality: The N-oxide can be activated by an electrophilic reagent, such as phosphorus oxychloride (POCl₃), which makes the C2 position highly susceptible to nucleophilic attack by an amine.[4] This reaction, a variation of the Reissert-Henze reaction, introduces the key amino group required for the subsequent cyclization.

Protocol 2: Synthesis of 2-Amino-6-(2-(trifluoromethyl)phenyl)nicotinic Acid

| Reagent | Molar Eq. | MW | Amount |

| 6-(2-(CF₃)phenyl)nicotinic acid N-oxide | 1.0 | 299.21 | 10.0 g |

| Phosphorus oxychloride (POCl₃) | 1.5 | 153.33 | 5.1 mL |

| tert-Butylamine | 3.0 | 73.14 | 11.1 mL |

| Toluene | - | - | 150 mL |

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend this compound N-oxide (10.0 g, 33.4 mmol) in toluene (100 mL).

-

Cool the suspension to 0 °C and add phosphorus oxychloride (5.1 mL, 50.1 mmol) dropwise.

-

After the addition is complete, heat the mixture to 80 °C for 1 hour.

-

Cool the reaction to room temperature and add a solution of tert-butylamine (11.1 mL, 100.2 mmol) in toluene (50 mL) dropwise.

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.

-

Cool the mixture to room temperature and quench by the slow addition of water (50 mL).

-

Adjust the pH to ~8-9 with a saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes).

Step 3: Cyclization to Pyrido[2,3-d]pyrimidin-4-one

Causality: The ortho-aminonicotinic acid is a classic precursor for the synthesis of pyridopyrimidinones.[5] Reaction with a one-carbon source, such as formamide, leads to the formation of the fused pyrimidine ring through a cyclocondensation reaction.

Protocol 3: Synthesis of 8-(2-(Trifluoromethyl)phenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

| Reagent | Molar Eq. | MW | Amount |

| 2-Amino-6-(2-(CF₃)phenyl)nicotinic acid | 1.0 | 298.23 | 5.0 g |

| Formamide | - | 45.04 | 50 mL |

Procedure:

-

In a round-bottom flask, suspend 2-amino-6-(2-(trifluoromethyl)phenyl)nicotinic acid (5.0 g, 16.8 mmol) in formamide (50 mL).

-

Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Pour the mixture into ice-water (200 mL) and stir for 30 minutes.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired pyridopyrimidinone.

Caption: Key cyclization step.

Part 2: Prospective Synthesis of a Thieno[2,3-b]pyridine Derivative

To further illustrate the utility of this compound, we propose a synthetic route to a thieno[2,3-b]pyridine derivative. This pathway involves initial modification of the carboxylic acid functionality to introduce the necessary precursors for a Gewald-type reaction.

Proposed Synthetic Pathway:

-

Amide Formation: Convert the carboxylic acid to the corresponding amide using standard peptide coupling reagents (e.g., HATU, HOBt) or by forming the acid chloride followed by reaction with ammonia.

-

Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

-

Gewald Reaction: The resulting 2-cyano-6-(2-(trifluoromethyl)phenyl)pyridine can then undergo a Gewald reaction with an active methylene compound (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine) to construct the fused thiophene ring.

This proposed route highlights how the initial starting material can be logically transformed into a variety of complex heterocyclic systems, providing a rich scaffold for further chemical exploration and drug discovery efforts.

Safety and Handling

-

This compound and its derivatives: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

m-Chloroperoxybenzoic acid (m-CPBA): A potentially explosive oxidizing agent. Avoid grinding and store in a cool, dry place away from flammable materials.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Formamide: A teratogen. Handle with extreme care in a fume hood and avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

Al-Zaydi, K. M. (2009). New Routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives. Molecules, 14(7), 2415–2424. [Link]

- Google Patents. (2017). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

Pouliot, M., & Charette, A. B. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(7), 1742–1745. [Link]

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

-

Wang, H., et al. (2015). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Antonchick, A. P., & Wu, L. (2010). A General and Efficient 2-Amination of Pyridines and Quinolines. Angewandte Chemie International Edition, 49(29), 5006–5009. [Link]

-

Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). MDPI. [Link]

- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

PrepChem. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]

-

de la Torre, M. C., et al. (2004). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Tetrahedron Letters, 45(33), 6331-6334. [Link]

-

El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

-

Li, H., et al. (2008). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Synthetic Communications, 38(18), 3093-3100. [Link]

-

Gogoi, P., & Konwar, D. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. [Link]

-

El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]

-

de la Poza, M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(15), 4962. [Link]

- Google Patents. (1997). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

Sources

- 1. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New Routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2-(Trifluoromethyl)phenyl)nicotinic Acid

Welcome to the technical support center for the synthesis of 6-(2-(trifluoromethyl)phenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Here, we provide in-depth technical guidance based on established reaction mechanisms and field-proven insights to ensure the successful and efficient synthesis of your target compound.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds through two primary routes:

-

Suzuki-Miyaura Cross-Coupling: This is a widely used method involving the palladium-catalyzed reaction of a 6-halonicotinic acid derivative (commonly 6-chloronicotinic acid or its ester) with (2-(trifluoromethyl)phenyl)boronic acid.

-

Nitrile Hydrolysis: An alternative route involves the synthesis of 6-(2-(trifluoromethyl)phenyl)nicotinonitrile, followed by hydrolysis to the desired carboxylic acid.

While these methods are generally effective, they are not without their challenges. The formation of various byproducts can complicate the purification process and reduce the overall yield. This guide will address the most common byproducts encountered in each of these synthetic steps.

II. Troubleshooting Guide: Common Byproducts & Solutions

This section is formatted as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

A. Byproducts in the Suzuki-Miyaura Cross-Coupling Step

Question 1: I am observing a significant amount of a non-polar byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I minimize the formation of 2,2'-bis(trifluoromethyl)biphenyl?

Answer:

The formation of 2,2'-bis(trifluoromethyl)biphenyl is a common byproduct in Suzuki-Miyaura reactions and arises from the coupling of two molecules of the (2-(trifluoromethyl)phenyl)boronic acid. This is often exacerbated by the presence of oxygen.

Causality & Mechanism: The mechanism of boronic acid homocoupling can be complex, but a key factor is the presence of oxygen, which can promote the oxidative coupling of the boronic acid molecules, often through a Pd(II)-mediated pathway. In an ideal catalytic cycle, the transmetalation step between the boronic acid and the palladium complex is rapid. However, if this step is slow, or if the palladium catalyst is re-oxidized by trace oxygen, the homocoupling pathway can become more competitive.

Troubleshooting Strategies:

| Strategy | Rationale |

| Thorough Degassing | The most critical step to prevent homocoupling is the rigorous removal of oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst. |

| Optimize Catalyst & Ligand | The choice of palladium catalyst and ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. Electron-rich and bulky phosphine ligands can promote the reductive elimination step, favoring the formation of the desired product. |

| Control Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the homocoupling reaction. However, this must be balanced with the need for a reasonable reaction rate for the primary coupling. |

| Stoichiometry Control | Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion. However, a large excess can increase the likelihood of homocoupling. |

Question 2: My mass spectrometry analysis shows the presence of nicotinic acid and trifluoromethylbenzene. What are these byproducts and how can I avoid them?

Answer:

You are observing the products of protodehalogenation (nicotinic acid) and protodeboronation (trifluoromethylbenzene). These side reactions involve the replacement of the halogen and boron functional groups, respectively, with a hydrogen atom.

Causality & Mechanism:

-

Protodehalogenation: This occurs when the 6-halonicotinic acid starting material reacts with a source of hydrogen, often from the solvent (e.g., water or alcohols) or certain bases, before it can undergo oxidative addition to the palladium catalyst.

-

Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. It is often promoted by aqueous basic conditions and elevated temperatures.

Troubleshooting Strategies:

| Strategy | Rationale |

| Use Anhydrous Conditions | Employing anhydrous solvents and reagents can minimize the sources of protons that lead to both side reactions. |

| Choice of Base | The choice of base is crucial. While aqueous bases are common in Suzuki couplings, they can promote protodeboronation. Consider using non-nucleophilic, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |

| Reaction Time & Temperature | Prolonged reaction times and high temperatures can increase the incidence of these side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting materials are consumed. |

B. Byproducts in the Nitrile Hydrolysis Step

Question 3: My product is contaminated with a significant amount of a more polar compound, which I suspect is the amide. How can I ensure complete hydrolysis of the nitrile?

Answer:

The presence of 6-(2-(trifluoromethyl)phenyl)nicotinamide is a clear indication of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate, and forcing the reaction to completion is key.[1]